1-(1H-indazol-4-yl)propan-2-amine;hydrochloride
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Overview
Description
1-(1H-indazol-4-yl)propan-2-amine;hydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indazol-4-yl)propan-2-amine;hydrochloride typically involves the formation of the indazole ring followed by the introduction of the propan-2-amine group. One common method involves the cyclization of o-nitrophenylhydrazine with an appropriate aldehyde or ketone to form the indazole core. Subsequent alkylation with a suitable alkyl halide introduces the propan-2-amine moiety. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(1H-indazol-4-yl)propan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amines .
Scientific Research Applications
1-(1H-indazol-4-yl)propan-2-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-4-yl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: The parent compound without the propan-2-amine group.
2H-indazole: A structural isomer with different electronic properties.
Indole: A structurally related compound with a fused benzene and pyrrole ring.
Uniqueness
1-(1H-indazol-4-yl)propan-2-amine;hydrochloride is unique due to the presence of the propan-2-amine group, which can impart specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H14ClN3 |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-(1H-indazol-4-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H13N3.ClH/c1-7(11)5-8-3-2-4-10-9(8)6-12-13-10;/h2-4,6-7H,5,11H2,1H3,(H,12,13);1H |
InChI Key |
QFGISZIPGCCTQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C2C=NNC2=CC=C1)N.Cl |
Origin of Product |
United States |
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